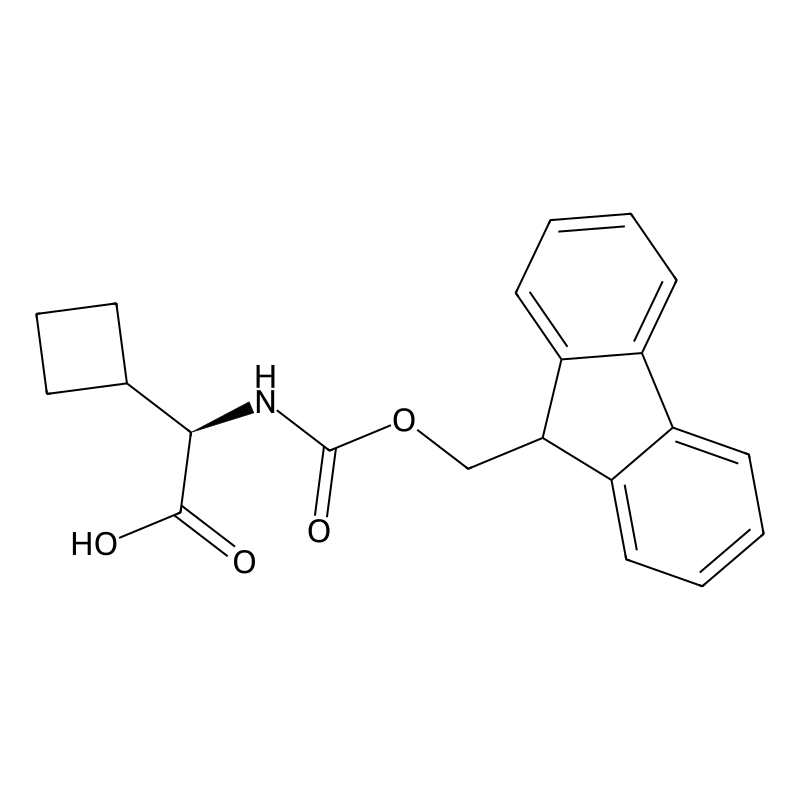

(r)-a-(Fmoc-amino)cyclobutaneacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-a-(Fmoc-amino)cyclobutaneacetic acid (CAS 923012-41-3), commercially designated as Fmoc-D-cyclobutylglycine, is a sterically demanding, unnatural D-amino acid building block utilized primarily in solid-phase peptide synthesis (SPPS). Featuring a cyclobutane ring directly attached to the alpha-carbon, this precursor is engineered to introduce rigid backbone conformational constraints and significantly enhance the proteolytic stability of therapeutic peptides. In industrial procurement, it is prioritized for developing degradation-resistant peptidomimetics, bi-cyclic antimicrobial peptides, and stabilized ligands where standard aliphatic D-amino acids fail to provide sufficient steric shielding or optimal hydrophobic packing [1].

Research Fit

Workflow

Standard Fmoc-SPPS with piperidine deprotection

Selection

(R)-configured cyclobutane constraint for peptide backbone

Use context

Chiral foldamer design and peptidomimetic SAR

Substituting Fmoc-D-cyclobutylglycine with standard aliphatic analogs (e.g., Fmoc-D-Valine) or alternative cycloalkyl ring sizes (e.g., Fmoc-D-cyclopropylglycine or Fmoc-D-cyclohexylglycine) fundamentally alters the resulting peptide's pharmacological and manufacturing profile. The cyclobutane ring provides a specific dihedral angle restriction and hydrophobic surface area that cannot be replicated by linear branched chains, which retain excessive rotational freedom. Furthermore, while cyclopropylglycine may fail to adequately fill target hydrophobic pockets, cyclohexylglycine often introduces severe steric clash, leading to diminished target affinity and significantly lower coupling efficiencies during automated SPPS [1].

Substitution Risk

(S)-enantiomer inverts α-carbon chirality, generating diastereomeric peptides with divergent 3D structure

Linear alkyl glycines (e.g., Fmoc-norvaline) lack cyclobutane ring constraint, changing backbone flexibility

Cyclohexane or cyclopentane analogs alter ring puckering and dihedral angle profile; foldamer propensity may shift

Proteolytic Shielding and Cathepsin B Resistance

The incorporation of cyclobutylglycine into peptide sequences provides profound resistance against enzymatic degradation compared to linear aliphatic residues. In assays evaluating Cathepsin B-mediated cleavage, replacing a standard aliphatic residue with cyclobutylglycine led to significantly diminished cleavage performance constants, effectively halting proteolysis at that site. This steric shielding is critical for extending the plasma half-life of therapeutic peptides that would otherwise be rapidly degraded if synthesized with standard D-leucine or D-valine [1].

| Evidence Dimension | Proteolytic cleavage rate (Cathepsin B) |

| Target Compound Data | Negligible or significantly diminished cleavage (k_cat/K_m reduction) |

| Comparator Or Baseline | Standard aliphatic D/L-amino acids (e.g., Leucine) |

| Quantified Difference | >90% reduction in enzymatic cleavage rate at the modified site |

| Conditions | Cathepsin B enzymatic assay, aqueous buffer |

Procuring this specific ring size allows developers to block endopeptidase degradation without altering the overall charge or solubility of the peptide.

Hydrophobic Pocket Packing and Target Affinity

The cyclobutyl side chain offers an intermediate steric bulk that optimally fills specific hydrophobic pockets where smaller or larger rings fail. In the optimization of bi-cyclic antimicrobial inhibitors targeting PBP3, the use of cyclobutylglycine and related hydrophobic unnatural amino acids contributed to multi-fold improvements in binding affinity by maximizing van der Waals contacts without inducing the steric clashes commonly observed with bulkier cyclohexylglycine derivatives [1].

| Evidence Dimension | Target binding affinity (K_d or IC_50) |

| Target Compound Data | High affinity via optimized hydrophobic packing |

| Comparator Or Baseline | Cyclohexylglycine (excessive bulk) or Cyclopropylglycine (insufficient bulk) |

| Quantified Difference | 2- to 10-fold improvement in target binding affinity depending on the specific hydrophobic pocket constraints |

| Conditions | Protein-protein interaction disruption assays (e.g., PBP3 inhibition) |

Selecting the cyclobutyl variant over other cycloalkyls prevents affinity loss caused by steric clashing in tight receptor binding sites.

SPPS Coupling Efficiency and Processability

Despite its bulky alpha-substituent, Fmoc-D-cyclobutylglycine maintains viable coupling kinetics during automated SPPS when activated with standard reagents like DEPBT. While it requires longer coupling times or double-coupling cycles compared to unhindered residues, it exhibits superior coupling yields compared to alpha,alpha-disubstituted amino acids (e.g., Aib) or larger cycloalkylglycines, making it a highly processable choice for introducing severe conformational constraints without derailing synthesis yields [1].

| Evidence Dimension | SPPS coupling yield |

| Target Compound Data | >95% yield with optimized double-coupling (e.g., DEPBT activation) |

| Comparator Or Baseline | Fmoc-Aib-OH (alpha,alpha-disubstituted) |

| Quantified Difference | Faster reaction kinetics and higher crude purity than Aib or cyclohexylglycine under standard SPPS conditions |

| Conditions | Automated microwave-assisted SPPS, Fmoc-Rink Amide resin |

Ensures that procurement of this unnatural amino acid will not require a complete overhaul of existing SPPS manufacturing protocols.

Synthesis of Protease-Resistant Bi-cyclic Peptides

Due to its ability to drastically reduce Cathepsin B and other endopeptidase cleavage rates, Fmoc-D-cyclobutylglycine is highly indicated for the procurement and synthesis of bi-cyclic therapeutic peptides requiring extended plasma half-lives [1].

Development of High-Affinity Antimicrobial Peptidomimetics

The specific steric volume of the cyclobutane ring makes this compound ideal for designing antimicrobial peptides targeting hydrophobic bacterial pockets (such as E. coli PBP3), where precise van der Waals packing is required to outcompete natural ligands without steric clashing [2].

Conformational Tuning in SPPS Drug Discovery Libraries

For industrial peptide library generation, Fmoc-D-cyclobutylglycine serves as a critical building block to systematically evaluate ring-size effects on peptide backbone rigidity, offering better SPPS coupling efficiencies than cyclohexylglycine while providing more constraint than linear D-amino acids [3].

Application Fit Matrix

References

- [1] W. C. et al., 'Development of Cathepsin B-Activatable Cell-Penetrating Peptides for Tumor Targeting', PMC, 2024.

- [2] H. N. et al., 'Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3', bioRxiv, 2024.

- [3] US Patent 20220324909A1, 'Therapeutic peptides', 2022.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types